8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
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Properties
IUPAC Name |
4-bromo-10-(2,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O5/c1-20-10-14(13-7-11(21)8-17(27-4)18(13)28-20)22-19(24)23(20)15-6-5-12(25-2)9-16(15)26-3/h5-9,14H,10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGRKTMCCCTOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 438.28 g/mol. The structure features a complex arrangement that significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.28 g/mol |
| CAS Number | 899353-80-1 |
Antimicrobial Activity
Recent studies suggest that derivatives of tricyclic compounds exhibit significant antimicrobial properties. Although specific data on 8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin has not been extensively published, similar compounds have shown promising results against various bacterial strains. For instance:
- Tricyclic flavonoids have demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Tricyclic compounds are often evaluated for their ability to inhibit cancer cell proliferation. Studies on related compounds indicate effectiveness in targeting specific pathways involved in tumor growth and metastasis. The SAR studies reveal that modifications at various positions on the tricyclic core can enhance potency against cancer cell lines.
| Modification Location | Effect on Activity |
|---|---|
| Position 3 | Increased antimicrobial potency |
| Position 10 | Enhanced binding affinity to receptors |
| Position 4 | Improved selectivity for cancer cells |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions can lead to enhanced efficacy and reduced toxicity.
- Position 3 : Increasing antimicrobial potency through specific substitutions.
- Position 10 : Enhancing binding affinity to target receptors.
- Position 4 : Improving selectivity for cancer cells through strategic modifications.
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include halogenation (bromination), methoxy group installation, and ring closure. Optimization strategies:
- Temperature : Elevated temperatures (e.g., 135°C) for cyclization steps to overcome activation barriers .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency for methoxy groups.
- Catalysis : Use of strong bases (e.g., LDA) to deprotonate intermediates and facilitate ring formation .
- Purification : Column chromatography (silica gel, gradient elution with PE:EtOAc) isolates the product with ≥95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is required due to the compound’s complexity:
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., COMSOL Multiphysics) enable:
- Transition State Analysis : Identify energy barriers for bromination or methoxy substitution .
- Reaction Path Optimization : Machine learning models trained on experimental data (e.g., yields vs. temperature) suggest optimal conditions .
- Derivative Design : Virtual screening of substituents (e.g., replacing bromo with chloro) predicts stability and reactivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions arise from stereochemical ambiguity or overlapping signals. Solutions include:
- Crystallography : Single-crystal X-ray diffraction provides definitive bond angles and spatial arrangement .
- Dynamic NMR : Variable-temperature experiments distinguish conformational isomers (e.g., methoxy rotamers) .
- Comparative Analysis : Benchmark spectral data against structurally similar oxadiazocins (e.g., chloro analogs ).
Q. How can AI-driven platforms enhance experimental design for this compound’s biological activity studies?
- Methodological Answer :
- Smart Laboratories : Autonomous systems adjust parameters (e.g., concentration, incubation time) in real-time during cytotoxicity assays .
- Data Integration : AI aggregates results from SAR studies to identify key pharmacophores (e.g., bromo and methoxy groups) .
- Predictive Modeling : Neural networks correlate structural features (e.g., fused-ring planarity) with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
